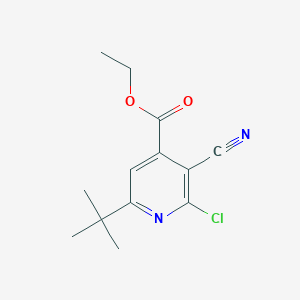
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate
Übersicht
Beschreibung
The compound is an ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups . They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups .
Synthesis Analysis
Ethers can be synthesized through several methods. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the reaction of alcohols with strong acids .Molecular Structure Analysis
The molecular structure of ethers typically involves an oxygen atom connected to two alkyl or aryl groups . The exact structure would depend on the specific alkyl or aryl groups involved.Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of ethers can vary widely depending on their structure. For example, ethyl tert-butyl ether is a clear light yellow liquid with a boiling point of 163.6°F and a molecular weight of 102.18 .Wissenschaftliche Forschungsanwendungen
Renewable Fuel Additive
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is used in the production of Ethyl Tert-Butyl Ether (ETBE) . ETBE is a fully renewable fuel additive that is produced by the direct etherification of bio-sourced isobutylene with ethanol . This process uses the fermentative produced substrate in a solvent-free catalysis using the acidic ion exchanger Amberlyst-15 .
Biodegradation
A bacterial consortium capable of degrading Ethyl Tert-Butyl Ether (ETBE) as a sole carbon source has been isolated from gasoline-contaminated water . The consortium includes Arthrobacter sp., Herbaspirillum sp., Pseudacidovorax sp., Pseudomonas sp., and Xanthomonas sp . This shows the potential of using Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate in bioremediation efforts.
Environmental Impact Reduction
The use of Ethyl Tert-Butyl Ether (ETBE), which is produced from Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, can help reduce CO2 emissions and other pollutants . This is especially important in the transport sector, where the reduction of emissions is of central importance for sustainable energy management .
High Performance Fuel Additive
ETBE, derived from Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate, can be used as a high-performance fuel additive . It provides nearly triple the alternative energy value than the direct blending of ethanol into fuels .
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that the tert-butyl group in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, also known as magic blue (mb•+), and hydrosilane . This process facilitates the cleavage of the C−O bond in these compounds .
Biochemical Pathways
Ether oxygenates like ethyl tert-butyl ether (etbe) are known to undergo anaerobic biodegradation in groundwater, indicating potential biodegradation pathways in anoxic environments .
Pharmacokinetics
A related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3- phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . This suggests that Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate may have similar ADME properties.
Result of Action
Indole derivatives, which share structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate. For instance, ether oxygenates like ETBE can undergo anaerobic biodegradation in groundwater . This suggests that environmental conditions, such as the presence of water and oxygen levels, could potentially influence the action and stability of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQARHHZOSNAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381883 | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate | |
CAS RN |
175204-47-4 | |
| Record name | Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





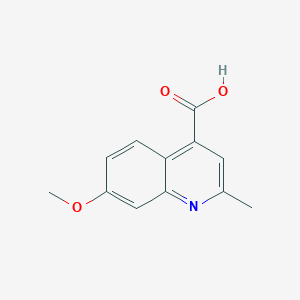
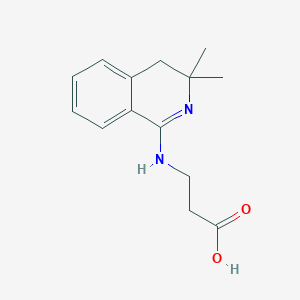
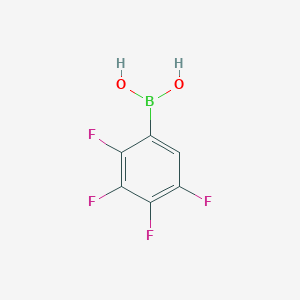
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
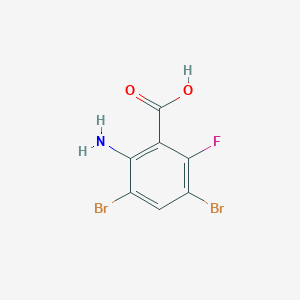
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

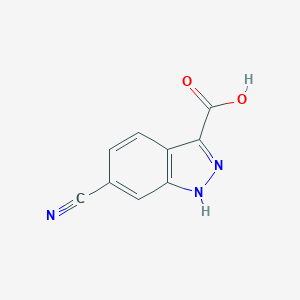


![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
